3,6-dimethyl-1H-quinolin-4-one
CAS No.: 855871-05-5
Cat. No.: VC7302766
Molecular Formula: C11H11NO
Molecular Weight: 173.215
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 855871-05-5 |
|---|---|
| Molecular Formula | C11H11NO |
| Molecular Weight | 173.215 |
| IUPAC Name | 3,6-dimethyl-1H-quinolin-4-one |
| Standard InChI | InChI=1S/C11H11NO/c1-7-3-4-10-9(5-7)11(13)8(2)6-12-10/h3-6H,1-2H3,(H,12,13) |
| Standard InChI Key | VTRSSYGQTMPLMQ-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)NC=C(C2=O)C |
Introduction
Structural Elucidation and Molecular Characteristics
Molecular Architecture
3,6-Dimethyl-1H-quinolin-4-one (C₁₁H₁₁NO) features a bicyclic framework comprising a benzene ring fused to a pyridinone moiety. The methyl substituents at positions 3 and 6 introduce steric and electronic modifications that influence its reactivity and interactions with biological targets . Key structural descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁NO |
| SMILES | CC1=CC2=C(C=C1)NC=C(C2=O)C |
| InChIKey | VTRSSYGQTMPLMQ-UHFFFAOYSA-N |
| Exact Mass | 173.084 g/mol |
| Topological Polar Surface | 44.9 Ų |
The planar quinolinone core facilitates π-π stacking interactions, while the methyl groups enhance lipophilicity, as evidenced by a predicted LogP of 2.65 .
Spectroscopic Characterization
Although specific NMR data for 3,6-dimethyl-1H-quinolin-4-one are unavailable, related quinolinones exhibit diagnostic signals in their ¹H-NMR spectra. For instance, the 2-methyl group in 2-methyl-4(1H)-quinolone resonates at δ 2.37 ppm, while aromatic protons appear between δ 7.0–8.2 ppm . The carbonyl group at position 4 typically absorbs near 1650 cm⁻¹ in IR spectra, consistent with conjugated ketones .
Synthetic Methodologies
Conrad–Limpach Synthesis
The Conrad–Limpach reaction is a classical route to synthesize 4(1H)-quinolones. For 3,6-dimethyl-1H-quinolin-4-one, this would involve condensing a substituted aniline (e.g., 3,6-dimethylaniline) with ethyl acetoacetate, followed by thermal cyclization . A representative protocol is outlined below:
| Step | Reagents/Conditions | Intermediate |
|---|---|---|
| 1 | Ethyl acetoacetate, reflux, 6 h | Schiff base |
| 2 | DOWTHERM A, 250°C, 20 min | Cyclized quinolinone |
This method yields the quinolinone core but requires subsequent functionalization to introduce methyl groups.
Post-Synthetic Modifications
Iodination and alkylation are common strategies to install substituents. For example, treating 4(1H)-quinolone with iodine and potassium iodide in dimethylformamide introduces iodine at position 3, which can later be replaced via Suzuki coupling . Methyl groups are typically added using methyl iodide under basic conditions:
| Reaction | Conditions | Outcome |
|---|---|---|
| Iodination | I₂, KI, DMF, 12 h, RT | 3-Iodo-4(1H)-quinolone |
| Methylation | CH₃I, K₂CO₃, DMF, 50°C, 8 h | 3-Methyl-4(1H)-quinolone |
Physicochemical Properties
Thermodynamic and Solubility Profiles
Experimental data on melting/boiling points are scarce, but computational predictions suggest moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to hydrogen-bonding capabilities of the carbonyl group . Collision cross-section (CCS) values, critical for mass spectrometry, are predicted as follows:
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 174.091 | 134.7 |
| [M+Na]⁺ | 196.073 | 150.4 |
Stability and Reactivity
The compound is stable under ambient conditions but may undergo photodegradation due to the aromatic system. The enolizable proton at position 1 participates in tautomerism, influencing its acidity (predicted pKa ≈ 10.5) .
Applications in Drug Development
Lead Optimization
The methyl groups at positions 3 and 6 enhance metabolic stability by shielding reactive sites from cytochrome P450 oxidation. This property is leveraged in antimalarial candidates like ELQ-233, which has a half-life > 24 h in murine models .
Prodrug Design
Quinolinones are often prodrugs activated by hepatic enzymes. For instance, 4-methoxy derivatives are dealkylated in vivo to release active metabolites .
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